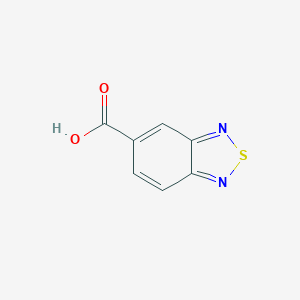

2,1,3-Benzothiadiazole-5-carboxylic acid

Overview

Description

2,1,3-Benzothiadiazole-5-carboxylic acid is a chemical compound that has been studied for various applications, including its role as a synergist for pesticides and its potential in the synthesis of coordination compounds. The compound is characterized by the presence of a benzothiadiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen atoms, and a carboxylic acid functional group.

Synthesis Analysis

The synthesis of carboxyl 1,2,3-benzothiadiazole derivatives has been reported in the literature. For instance, one synthesis route involves the reaction of p-aminobenzoic acid with acetic anhydride to form p-acetaminobenzoic acid, which is then treated with chlorosulfonic acid to yield an intermediate sulfonyl chloride compound. This intermediate is reduced to form a hydrosulfuryl aminobenzoic acid, which upon diazotization and extraction with ether, affords the title compound with a moderate yield . This synthesis route highlights the complexity and multi-step nature of synthesizing benzothiadiazole derivatives.

Molecular Structure Analysis

The molecular structure of 2,1,3-benzothiadiazole derivatives can be elucidated using X-ray crystallography. For example, the regio- and stereoselectivity of Pd(II)-catalyzed arylation reactions directed by 4-amino-2,1,3-benzothiadiazole (ABTD) were confirmed by the X-ray structures of representative compounds . These structural analyses are crucial for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions Analysis

2,1,3-Benzothiadiazole derivatives can participate in various chemical reactions. The use of ABTD as a bidentate directing group for Pd(II)-catalyzed C-H activation/functionalization has been explored, demonstrating the versatility of these compounds in organic synthesis. Such reactions include arylation, benzylation, acetoxylation, and alkoxylation of carboxamides, leading to a variety of functionalized products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,1,3-benzothiadiazole derivatives are influenced by their molecular structure. For instance, the presence of substituents on the benzothiadiazole ring can significantly affect the compound's behavior as a synergist for pesticides, as seen in the structure-activity relationships of these compounds against the house fly . Additionally, the liquid crystalline behaviors of carboxylic acid derivatives containing a thiadiazole ring have been studied, revealing that the length of the alkoxy chain attached to the phenyl moiety affects the liquid crystal properties .

Scientific Research Applications

1. Synthesis and Applications in Organic Electronics

2,1,3-Benzothiadiazole (BTD) and its derivatives, such as 2,1,3-Benzothiadiazole-5-carboxylic acid, are crucial in the chemistry of photoluminescent compounds. They find applications in light technology, particularly in organic electronics. BTD is a key component in the design and application of organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and more. Its π-extended derivatives are particularly noteworthy for their potential in these technologies (Neto et al., 2013).

2. Molecular Organization in Solid State

In the solid state, derivatives of 2,1,3-benzothiadiazole are widely used in science and are especially valuable as components of active layers in thin-film optoelectronic devices. Understanding the molecular organization of these compounds, including their S···N bonding and π-conjugation systems, can lead to more effective benzothiadiazoles (Langis-Barsetti et al., 2017).

3. Synthesis Methods and Reactions

The synthesis methods for 2,1,3-Benzothiadiazole and its derivatives have evolved significantly. These methods include bromination, which provides a general preparative method for brominated 2,1,3-Benzothiadiazoles that are otherwise hard to access (Pilgram et al., 1970). Another method involves the synthesis of carboxyl 1,2,3-Benzothiadiazole, used as an inducer of systemic acquired resistance in plants (Chen Zhao, 2002).

4. Applications in Coordination Chemistry and Crystal Engineering

Functionalized 2,1,3-Benzothiadiazoles are used in metal coordination chemistry and crystal engineering. Their unique molecular structures and bonding capabilities enable the formation of complexes with metals and other organic compounds. This offers potential for creating new compounds with unique molecular organization and electronic properties (Bashirov et al., 2014).

5. Photophysical Properties and Ultrafast Dynamics

The photophysical properties and ultrafast dynamics of 2,1,3-Benzothiadiazole-based compounds are of significant interest. For example, a red fluorescent compound based on 2,1,3-Benzothiadiazole was studied for its large two-photon absorption cross-section and high fluorescence quantum yield, indicating potential applications in two-photon fluorescence imaging (Wang et al., 2012).

Future Directions

Future research directions could involve the development of new synthesis methods for 2,1,3-Benzothiadiazole-5-carboxylic acid and its derivatives. For instance, a transition-metal-free visible-light-induced photocatalytic method for the direct C–H alkylation of 2,1,3-benzothiadiazole has been disclosed .

properties

IUPAC Name |

2,1,3-benzothiadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c10-7(11)4-1-2-5-6(3-4)9-12-8-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMXJZVGBCACMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345128 | |

| Record name | 2,1,3-Benzothiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,1,3-Benzothiadiazole-5-carboxylic acid | |

CAS RN |

16405-98-4 | |

| Record name | 2,1,3-Benzothiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,1,3-benzothiadiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

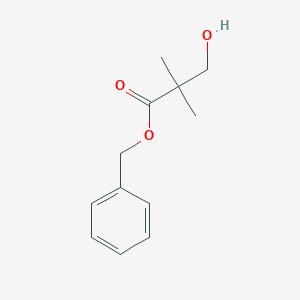

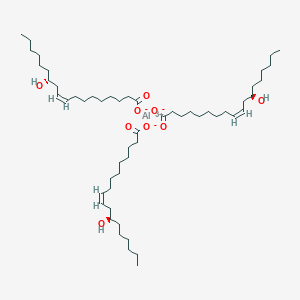

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.